molecular formula C6H9IN2O B2773936 (1-Ethyl-5-iodopyrazol-3-yl)methanol CAS No. 2226182-01-8

(1-Ethyl-5-iodopyrazol-3-yl)methanol

Cat. No.: B2773936
CAS No.: 2226182-01-8
M. Wt: 252.055
InChI Key: DGXGFOUWAPSSJC-UHFFFAOYSA-N
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Description

(1-Ethyl-5-iodopyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of an iodine atom at position 5 and an ethyl group at position 1 makes this compound a unique derivative of pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-iodopyrazol-3-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of an ethyl group and a hydroxymethyl group. One common method involves the reaction of 3-hydroxymethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-iodopyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of (1-Ethyl-5-iodopyrazol-3-yl)formaldehyde or (1-Ethyl-5-iodopyrazol-3-yl)carboxylic acid.

    Reduction: Formation of (1-Ethylpyrazol-3-yl)methanol.

    Substitution: Formation of (1-Ethyl-5-azidopyrazol-3-yl)methanol or (1-Ethyl-5-cyanopyrazol-3-yl)methanol.

Scientific Research Applications

(1-Ethyl-5-iodopyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. Its iodine atom can be replaced with radioactive isotopes for imaging studies.

    Medicine: Potential applications in drug discovery due to its ability to interact with biological targets. It can be modified to enhance its pharmacological properties.

    Industry: Used in the development of new materials and catalysts. Its reactivity makes it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Ethyl-5-iodopyrazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-5-bromopyrazol-3-yl)methanol
  • (1-Ethyl-5-chloropyrazol-3-yl)methanol
  • (1-Ethyl-5-fluoropyrazol-3-yl)methanol

Uniqueness

(1-Ethyl-5-iodopyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the introduction of a wider range of functional groups. Additionally, the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications.

Properties

IUPAC Name

(1-ethyl-5-iodopyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-2-9-6(7)3-5(4-10)8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXGFOUWAPSSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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